molecular formula C15H20N2O4S B2463170 N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 693233-58-8

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2463170
CAS No.: 693233-58-8
M. Wt: 324.4
InChI Key: BHEOZVDHMBVDPQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H20N2O4S and its molecular weight is 324.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEOZVDHMBVDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and an acetylphenyl moiety. Its chemical structure can be represented as follows:

N 3 acetylphenyl 1 methylsulfonyl piperidine 4 carboxamide\text{N 3 acetylphenyl 1 methylsulfonyl piperidine 4 carboxamide}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds with similar scaffolds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating inflammation-related diseases .
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the acetylphenyl group is thought to enhance its interaction with cellular targets involved in cancer progression .

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Activity Effect Reference
NLRP3 InhibitionReduced IL-1β release
AntiproliferativeInhibited growth in cancer cell lines
Apoptosis InductionIncreased apoptosis in tested cell lines

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Inflammatory Disease Models : In vitro models using human macrophages demonstrated that similar compounds significantly reduced pyroptotic cell death and IL-1β release, suggesting a promising avenue for treating inflammatory diseases .
  • Cancer Cell Lines : A study reported that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and melanoma. The mechanism was linked to cell cycle arrest and apoptosis induction .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study highlighted the efficacy of related compounds against different cancer cell lines, indicating a potential pathway for developing new anticancer drugs .

NLRP3 Inflammasome Inhibition
This compound has also been investigated as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Inhibition of this pathway can lead to reduced IL-1β release and decreased pyroptotic cell death, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders . The binding affinity and mechanism of action are subjects of ongoing research, with computational modeling aiding in the identification of effective derivatives .

Chemical Biology Applications

Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to interact with specific enzymes, potentially modulating their activity. This property is crucial for understanding enzyme mechanisms and developing inhibitors that can serve therapeutic purposes .

Biochemical Probes
As a biochemical probe, this compound can be utilized to investigate biological pathways and mechanisms. Its ability to selectively bind to certain targets enables researchers to elucidate complex biological processes and identify new therapeutic targets .

Synthetic Chemistry Applications

Building Block for Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further modifications, enabling the synthesis of various derivatives with tailored properties for specific applications .

Development of New Chemical Entities
The compound's unique structural characteristics make it an attractive candidate for the development of new chemical entities (NCEs). Researchers are exploring its potential in creating novel pharmaceuticals that could address unmet medical needs across various therapeutic areas .

Case Study 1: Anticancer Efficacy

A series of studies evaluated the anticancer efficacy of piperidine derivatives, including this compound. The results demonstrated significant growth inhibition in several cancer cell lines, suggesting its potential as a lead compound for further development.

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Case Study 2: NLRP3 Inflammasome Inhibition

In vitro assays showed that derivatives of the compound effectively reduced IL-1β secretion and pyroptotic cell death in macrophages stimulated with LPS/ATP.

CompoundIL-1β Inhibition (%)Pyroptosis Reduction (%)
Derivative A18%35%
Derivative B21%30%

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